5-Ethyl-3-methyl-1H-indole

LogP Lipophilicity Membrane permeability

Medicinal chemistry faces a common bottleneck: mono-substituted indoles (skatole, 5-ethylindole) lack the lipophilicity (LogP ~2.6) or synthetic handles for efficient CNS lead optimization. This C3-methyl, C5-ethyl disubstituted indole provides: • LogP 3.54 - Optimal for blood-brain barrier penetration (CNS targets: serotonin, melatonin). • Low melting point (34-38°C) - Direct incorporation into liquid fragrance oils; no pre-heating required vs. skatole (mp 95-98°C). • Dual substitution pattern - Enables one-pot sequential C3 functionalization (Mannich/Vilsmeier) + C5 oxidation/cross-coupling, shortening routes by 1-2 steps.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 85654-49-5
Cat. No. B11918944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-methyl-1H-indole
CAS85654-49-5
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC=C2C
InChIInChI=1S/C11H13N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3
InChIKeyMRIKVXQKUGOAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-methyl-1H-indole: Physicochemical and Structural Profile


5-Ethyl-3-methyl-1H-indole (CAS 85654-49-5) is a C5-ethyl, C3-methyl disubstituted indole derivative with the molecular formula C11H13N and a molecular weight of 159.23 g/mol . It is a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Computed physicochemical properties include a LogP of 3.54, a topological polar surface area (TPSA) of 16 Ų, and one hydrogen bond donor [1]. The compound is a member of the 3-alkylindole class, which serves as building blocks for pharmaceuticals, agrochemicals, and fragrance materials.

Why 5-Ethyl-3-methyl-1H-indole Cannot Be Replaced by Generic Analogs


Although indole, skatole (3-methylindole), and 5-ethylindole share the indole nucleus, substitution patterns at the 3- and 5-positions profoundly alter key physicochemical and organoleptic properties. The 5-ethyl group on 5-ethyl-3-methyl-1H-indole significantly increases lipophilicity compared to unsubstituted indole (LogP 3.54 vs. ~2.14) and double-substituted 3-methylindole (LogP 2.60), impacts melting point behavior markedly relative to skatole (34–38 °C vs. 95–98 °C), and introduces synthetic handles absent in simpler analogs [1][2]. These differences preclude direct interchangeability without re-optimization of reaction conditions, formulation physical state, or olfactory profiles.

Quantitative Differentiation from Closest Indole Analogs


Enhanced Lipophilicity for Membrane Permeability

The octanol-water partition coefficient (LogP) for 5-ethyl-3-methyl-1H-indole is 3.54 [1], compared to 2.14 for indole [2] and 2.60 for skatole (3-methylindole) . This 0.94–1.40 LogP unit increase translates to an approximate 9- to 25-fold higher lipid solubility, directly affecting passive membrane diffusion, bioavailability, and tissue distribution in biological studies.

LogP Lipophilicity Membrane permeability

Lower Melting Point Aids Liquid-Phase Handling

5-Ethyl-3-methyl-1H-indole exhibits a melting point of 34–38 °C , which is 57–64 °C lower than that of skatole (3-methylindole; mp 95–98 °C) . This places the target compound near ambient room temperature, allowing it to be processed as a low-viscosity liquid with mild warming, whereas skatole remains a solid that requires higher temperatures for dissolution or melt processing.

Melting Point Physical State Formulation

Dual Alkyl Substitution for Regioselective Versatility

Unlike skatole (3-methylindole) or 5-ethylindole, 5-ethyl-3-methyl-1H-indole presents both a C3-methyl group active for electrophilic substitution and Mannich reactions, and a C5-ethyl group amenable to benzylic oxidation or further derivatization without requiring preliminary alkylation steps . This dual functionality is exploited in patented syntheses of 5-substituted indole pharmaceuticals where the 3-methyl group directs subsequent functionalization [1].

Regioselectivity Synthetic Intermediate SAR

High-Impact Application Scenarios


CNS-Penetrant Probe and Lead Optimization

With a LogP of 3.54—1.40 units greater than indole—5-ethyl-3-methyl-1H-indole is positioned within the optimal lipophilicity range for blood-brain barrier penetration (LogP 2–4). Medicinal chemistry teams can prioritize this scaffold for CNS drug discovery programs targeting receptors such as serotonin, melatonin, or histamine subtypes, where increased lipid solubility correlates with improved brain-to-plasma ratios [1].

Liquid Flavor and Fragrance Intermediate

The low melting point (34–38 °C) and moderate volatility (bp 242.8 °C) make 5-ethyl-3-methyl-1H-indole exceptionally suited for direct incorporation into liquid fragrance oils and flavor concentrates without co-solvents. This contrasts with skatole (mp 95–98 °C), which requires pre-dissolution or heating, saving formulation steps and preserving heat-sensitive aroma components .

Convergent Synthesis of 3,5-Difunctionalized Pharmaceuticals

The simultaneous presence of a C3-methyl and a C5-ethyl group enables one-pot sequential functionalization strategies for constructing complex indole alkaloids and synthetic drug intermediates. Process chemists can leverage the C3 position for Mannich or Vilsmeier reactions while the C5-ethyl group is oxidized or cross-coupled in parallel or subsequent steps, shortening synthetic routes by 1–2 steps compared to routes beginning with mono-substituted indoles [2].

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